molecular formula C12H10O3 B147377 4,4'-Dihydroxydiphenyl ether CAS No. 1965-09-9

4,4'-Dihydroxydiphenyl ether

Cat. No.: B147377
CAS No.: 1965-09-9
M. Wt: 202.21 g/mol
InChI Key: NZGQHKSLKRFZFL-UHFFFAOYSA-N
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Description

4,4’-Dihydroxydiphenyl ether, also known as Bis(4-hydroxyphenyl) ether, is an organic compound with the molecular formula C12H10O3. It appears as a white to orange crystalline solid and is soluble in organic solvents such as methanol. This compound is known for its stability and resistance to high temperatures and oxidizing agents .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4,4’-Dihydroxydiphenyl ether are not yet fully understood. It has been found that certain strains of bacteria, such as Cupriavidus sp. WS, can degrade 4,4’-Dihydroxydiphenyl ether . The degradation process involves several enzymes, including BphA, BphB, and BphC .

Cellular Effects

It is known that the compound can cause skin and eye irritation

Molecular Mechanism

The molecular mechanism of 4,4’-Dihydroxydiphenyl ether involves its degradation by certain strains of bacteria. The dihydrodiol product of BphA is dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. 2,3-Dihydroxydiphenyl ether is then decomposed into phenol and 2-pyrone-6-carboxylic acid by BphC .

Temporal Effects in Laboratory Settings

It is known that the compound can be completely degraded by certain strains of bacteria in 6 days .

Dosage Effects in Animal Models

A study has shown that the compound has significant toxicity on adult and embryonic zebrafish .

Metabolic Pathways

The metabolic pathways of 4,4’-Dihydroxydiphenyl ether involve its degradation by certain strains of bacteria. The enzymes BphA, BphB, and BphC play crucial roles in these pathways .

Transport and Distribution

It is known that the compound is soluble in methanol .

Subcellular Localization

It is known that the compound is a solid at 20 degrees Celsius and has a melting point between 166.0 to 170.0 degrees Celsius .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,4’-Dihydroxydiphenyl ether typically involves the Friedel-Crafts acylation reaction of diphenyl ether to produce 4,4’-diacetyldiphenyl ether. This intermediate is then converted to 4,4’-Dihydroxydiphenyl ether using a hydrogen peroxide aqueous solution, boric acid, and a catalytic amount of acid .

Industrial Production Methods: In industrial settings, the production of 4,4’-Dihydroxydiphenyl ether often involves the hydrolysis of 4,4’-dibromodiphenyl ether under high temperature conditions. This method, while effective, requires careful handling of bromine due to its toxic and corrosive nature .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dihydroxydiphenyl ether undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form phenolic compounds.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products:

Scientific Research Applications

4,4’-Dihydroxydiphenyl ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4,4’-Dihydroxydiphenyl ether is unique due to its ether linkage, which imparts distinct chemical and physical properties. Its stability and resistance to high temperatures make it particularly valuable in industrial applications .

Properties

IUPAC Name

4-(4-hydroxyphenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGQHKSLKRFZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022169
Record name 4,4'-Dihydroxydiphenyl ether
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965-09-9
Record name 4,4′-Dihydroxydiphenyl ether
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Record name 4,4'-Dihydroxydiphenyl ether
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Record name Phenol, 4,4'-oxybis-
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Record name 4,4'-Dihydroxydiphenyl ether
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Record name p,p'-oxybisphenol
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Record name 4,4'-DIHYDROXYDIPHENYL ETHER
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Synthesis routes and methods

Procedure details

In a 0.5-liter three-neck flask equipped with stirrer, thermometer, and ball condenser, 84.4 g (0.2 mole) of 4,4'-diiododiphenyl ether, 93.0 g (2.32 moles) of NaOH, 2.1 g of powdered copper, 1.7 g of cuprous chloride, 3.3 g of sodium peroxide, and 33 ml of water were heated over 4 hours to 190° C. After cooling to 140° C., another 37 ml of water were added and the batch was stirred for another 3 hours at 150° C. After cooling to room temperature, the batch was mixed with 200 ml of water and filtered. 200 g of ice were added to the filtrate, which was acidified with concentrated hydrochloric acid. The precipitated 4,4'-dihydroxydiphenyl ether was drawn off by suction and recrystallized from 0.8 liter of water. Yield: 33.5 g (83%).
Quantity
84.4 g
Type
reactant
Reaction Step One
Name
Quantity
93 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
copper
Quantity
2.1 g
Type
catalyst
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
37 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4,4′-Dihydroxydiphenyl ether?

A1: 4,4′-Dihydroxydiphenyl ether, also known as 4,4′-Oxydiphenol, has the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol.

Q2: Is there any spectroscopic data available for 4,4′-Dihydroxydiphenyl ether?

A2: Yes, studies have used Fourier transform infrared spectrometry (FTIR) [, , , , , , , , ], nuclear magnetic resonance (NMR) spectroscopy [, , , , , , , ], and UV-Vis spectroscopy [] to characterize 4,4′-Dihydroxydiphenyl ether and its derivatives. These techniques provide information about the functional groups, bonding patterns, and electronic transitions within the molecule.

Q3: How does the structure of 4,4′-Dihydroxydiphenyl ether affect its incorporation into polymers?

A3: The two hydroxyl groups in 4,4′-Dihydroxydiphenyl ether allow it to act as a monomer in polymerization reactions. It has been successfully incorporated into various polymers like polytriazoles [], poly(ether ketone)s [], poly(ether carbonate)s [], polycarbonates [], poly(esterimide)s [, ], and poly(arylene ether phosphine oxide)s [].

Q4: Can you explain the role of hydrogen bonding in 4,4′-Dihydroxydiphenyl ether-containing polymers?

A5: 4,4′-Dihydroxydiphenyl ether can engage in hydrogen bonding due to its hydroxyl groups. This has been observed in blends with poly(3-hydroxybutyrate) (PHB) [] and poly(ε-caprolactone) (PCL) [, ]. These interactions can influence the miscibility, crystallization behavior, and thermal properties of the blends.

Q5: Does 4,4′-Dihydroxydiphenyl ether show any catalytic activity?

A7: While 4,4′-Dihydroxydiphenyl ether itself might not act as a catalyst, its derivatives have been investigated in catalytic applications. For example, 4,4′-oxydiphenol-functionalized graphene has been explored for its potential in enhancing the dielectric permittivity and reducing the electrical conductivity of polyvinylidene fluoride nanocomposites [].

Q6: Have there been any computational studies on 4,4′-Dihydroxydiphenyl ether?

A8: Yes, theoretical calculations using density functional theory (DFT) at the PCM/B3LYP/6-31+G(d,p) level have been performed to investigate the activity and reactivity of 4,4′-Dihydroxydiphenyl ether in aqueous environments []. These calculations provided insights into the molecule's electronic structure, electrostatic potential distribution, frontier molecular orbitals, and reactivity descriptors [].

Q7: Are there any coculture systems that utilize 4,4′-Dihydroxydiphenyl ether?

A10: Yes, recent studies have explored the use of Rhodococcus opacus and Sphingobium sp. coculture systems for the valorization of lignin-derived dimers, including 4,4′-Dihydroxydiphenyl ether []. These coculture systems aim to convert 4,4′-Dihydroxydiphenyl ether and other lignin-derived dimers into valuable chemicals like cis, cis-muconate and gallate [], highlighting the potential of bioconversion strategies in lignin valorization.

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